Phthalocyanine green

Description

Properties

IUPAC Name |

copper;5,6,7,8,15,16,17,23,24,25,26,32,33,34,35-pentadecachloro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32HCl15N8.Cu/c33-3-1-2-4(12(35)11(3)34)26-48-25(2)49-27-5-6(14(37)20(43)19(42)13(5)36)29(51-27)53-31-9-10(18(41)24(47)23(46)17(9)40)32(55-31)54-30-8-7(28(50-26)52-30)15(38)21(44)22(45)16(8)39;/h1H;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYIZQZWDFCUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)N=C2[N-]3)C(=C(C(=C7Cl)Cl)Cl)Cl)C8=C5C(=C(C(=C8Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32HCl15CuN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1092.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright green pigment; [Hawley] Green solid; [CAMEO] Green odorless powder; [MSDSonline] | |

| Record name | Phthalocyanine Green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6707 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

BRIGHT GREEN | |

CAS No. |

31235-28-6, 1328-53-6 | |

| Record name | (SP-4-2)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-Pentadecachloro-29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31235-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalocyanine Green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001328536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper, (pentadecachlorophthalocyaninato(2-))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031235286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper, [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachloro-29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachlorophthalocyaninato(2-)]copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT GREEN 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPO9294G4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHTHALOCYANINE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Phthalocyanine Green G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of Phthalocyanine (B1677752) Green G, a synthetic pigment widely utilized across various industries. The document details its chemical structure, synthesis, and physicochemical characteristics. Furthermore, it explores the broader application of the phthalocyanine molecular framework in the biomedical field, specifically in photodynamic therapy, to address the interests of drug development professionals.

Core Properties of Phthalocyanine Green G

This compound G, also known by the Colour Index name Pigment Green 7, is a polychlorinated copper phthalocyanine.[1] It is a soft, intense green powder that is practically insoluble in water and most organic solvents.[1] This insolubility contributes to its excellent stability and resistance to migration in various applications.

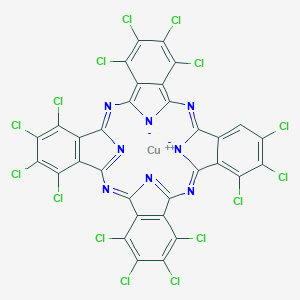

Chemical Structure and Identification

The core structure of this compound G is a copper(II) complex of a highly chlorinated phthalocyanine macrocycle. The extensive chlorination of the aromatic rings shifts the absorption spectrum of the parent copper phthalocyanine blue to a brilliant green. The degree of chlorination can vary, but commercial grades typically contain 13 to 15 chlorine atoms per molecule.[2]

Table 1: Chemical Identification of this compound G

| Identifier | Value |

| IUPAC Name | Copper, [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachloro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]-, (SP-4-2)- |

| CAS Number | 1328-53-6 |

| Colour Index | C.I. Pigment Green 7 (74260) |

| Molecular Formula | C₃₂HCl₁₅CuN₈ to C₃₂Cl₁₆CuN₈ |

| Molecular Weight | Approximately 1092.7 to 1127.1 g/mol |

graph Phthalocyanine_Green_G_Structure { layout=neato; node [shape=circle, style=filled, label=""];// Central Copper Cu [label="Cu", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14, pos="0,0!"];

// Inner Nitrogens N1 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="-1,1!"]; N2 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="1,1!"]; N3 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="1,-1!"]; N4 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="-1,-1!"];

// Bridging Nitrogens N5 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="-2,0!"]; N6 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="0,2!"]; N7 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="2,0!"]; N8 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="0,-2!"];

// Carbons and Chlorines (simplified representation of chlorinated benzene (B151609) rings) C1 [label="C₁-C₈\n(Cl)ₓ", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,2!"]; C2 [label="C₉-C₁₆\n(Cl)ₓ", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="3,2!"]; C3 [label="C₁₇-C₂₄\n(Cl)ₓ", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="3,-2!"]; C4 [label="C₂₅-C₃₂\n(Cl)ₓ", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,-2!"];

// Edges edge [color="#5F6368"]; Cu -- N1; Cu -- N2; Cu -- N3; Cu -- N4; N1 -- N5; N1 -- C1; N2 -- N6; N2 -- C2; N3 -- N7; N3 -- C3; N4 -- N8; N4 -- C4; N5 -- C4; N5 -- C1; N6 -- C1; N6 -- C2; N7 -- C2; N7 -- C3; N8 -- C3; N8 -- C4; }

Caption: Chemical structure of this compound G.

Physicochemical Properties

This compound G is renowned for its exceptional stability. It is highly resistant to acids, alkalis, solvents, heat, and ultraviolet radiation. This remarkable durability makes it suitable for a wide range of applications where color fastness is critical.

Table 2: Physicochemical Properties of this compound G

| Property | Value |

| Appearance | Bright green powder |

| Solubility | Insoluble in water and common organic solvents |

| Lightfastness | Excellent |

| Chemical Stability | High resistance to acids, alkalis, and solvents[1] |

| Thermal Stability | Stable at high temperatures |

Synthesis of this compound G

Synthesis Methodology

The industrial synthesis of this compound G involves the direct chlorination of copper phthalocyanine (Phthalocyanine Blue). This reaction is typically carried out in a molten salt eutectic mixture, such as aluminum chloride and sodium chloride, which acts as a solvent and catalyst.[1][3][4] Chlorine gas is bubbled through the molten mixture containing the copper phthalocyanine at elevated temperatures.

Caption: General workflow for the synthesis of this compound G.

Experimental Protocol: Chlorination of Copper Phthalocyanine

The following is a generalized experimental protocol based on common industrial practices. Specific parameters may vary depending on the desired degree of chlorination and final product specifications.

-

Melt Preparation: A mixture of aluminum chloride and sodium chloride (typically in a weight ratio of approximately 5:1) is heated to about 160°C to form a molten eutectic.[3]

-

Reactant Addition: The melt is cooled to a temperature between its solidification point (around 85-105°C) and 120°C. Copper phthalocyanine powder is then rapidly introduced into the molten salt with stirring.[3]

-

Chlorination: The temperature is raised to 140-160°C, and chlorine gas is passed through the reaction mixture. The rate of chlorine addition is controlled to manage the exothermic reaction and the evolution of hydrogen chloride gas.[3] The reaction progress can be monitored by sampling the mixture and observing the color change from blue to green.[5]

-

Work-up: Once the desired degree of chlorination is achieved, the reaction mass is cooled and "drowned" in a large volume of water. This precipitates the crude this compound G and dissolves the salt mixture.

-

Purification: The precipitated pigment is collected by filtration, washed extensively with water to remove residual salts and acids, and may be further treated with dilute acid and alkali to remove impurities.

-

Finishing: The washed pigment is dried and then milled to achieve the desired particle size and dispersibility for its intended application.

Spectroscopic Properties

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound G is characterized by two main absorption regions: the Soret band (or B-band) in the near-UV region and the Q-band in the visible region. The extensive chlorination of the phthalocyanine macrocycle causes a significant blue-shift of the Q-band compared to the parent copper phthalocyanine, resulting in its characteristic green color. Studies have identified absorption regions for Pigment Green 7 between 400-460 nm and 580-720 nm.[6]

Experimental Protocol: UV-Visible Spectroscopy

Due to its insolubility, obtaining a solution-phase UV-Vis spectrum of this compound G is not feasible. Spectra are typically obtained from thin films or dispersions.

-

Sample Preparation (Dispersion): A small amount of the pigment is dispersed in a suitable medium (e.g., a transparent polymer or solvent in which it is minimally soluble but can be suspended) using sonication.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The dispersion is placed in a quartz cuvette in the sample beam path. A cuvette containing the pure dispersion medium is placed in the reference beam path to obtain a baseline correction.

-

Data Acquisition: The spectrum is scanned over the desired wavelength range (e.g., 300-800 nm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the this compound G molecule. The spectrum exhibits characteristic bands corresponding to the vibrations of the phthalocyanine macrocycle and the carbon-chlorine bonds.

Table 3: Characteristic IR Absorption Bands of this compound G

| Wavenumber (cm⁻¹) | Assignment |

| ~2919 | C-H asymmetric stretching vibrations |

| 1700-500 | Stretching and bending vibrations of the aromatic ring system |

| ~949 | Out-of-plane bending modes of N-Cu and C-Cl bonds[6] |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation (KBr Pellet): A few milligrams of the dry pigment are mixed with anhydrous potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the spectrum is acquired.

Application of the Phthalocyanine Scaffold in Photodynamic Therapy (PDT)

While this compound G is a chemically inert pigment, the broader class of phthalocyanine compounds has garnered significant interest in the field of drug development as photosensitizers for photodynamic therapy (PDT).[7] It is important to distinguish that the phthalocyanines used in PDT are typically functionalized derivatives designed for specific photophysical and biological properties, and not the inert Pigment Green 7.

Mechanism of Action in PDT

PDT is a therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to induce cell death.[7] Phthalocyanine-based photosensitizers are advantageous due to their strong absorption in the red region of the visible spectrum, which allows for deeper tissue penetration of light.[8]

The mechanism of action involves the following steps:

-

Photoexcitation: The phthalocyanine photosensitizer absorbs light, transitioning from its ground state to an excited singlet state.

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state.

-

Energy Transfer (Type II Reaction): The triplet-state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[9]

-

Electron Transfer (Type I Reaction): Alternatively, the triplet-state photosensitizer can react with biomolecules to produce other reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.[7]

-

Cellular Damage and Apoptosis: The generated ROS are highly cytotoxic and cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This damage can trigger programmed cell death, or apoptosis.[7][10]

Caption: Mechanism of action of phthalocyanine photosensitizers in PDT.

Cellular Uptake and Signaling Pathways

The efficacy of a phthalocyanine photosensitizer is dependent on its ability to be taken up by target cells. The cellular uptake mechanism can vary depending on the specific chemical modifications of the phthalocyanine derivative. Hydrophobic photosensitizers tend to accumulate in cellular membranes, such as the mitochondria and endoplasmic reticulum.[7] The subcellular localization of the photosensitizer is a critical determinant of the subsequent cell death pathway.[11]

PDT-induced cellular damage triggers a cascade of signaling events that can lead to apoptosis through two main pathways:

-

Intrinsic (Mitochondrial) Pathway: Photosensitizers localized in the mitochondria can cause direct damage to mitochondrial components, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in apoptosis.[10][12][13]

-

Extrinsic (Death Receptor) Pathway: PDT can also induce the expression of death ligands (e.g., FasL) on the cell surface, which bind to their corresponding death receptors, activating another caspase cascade (initiator caspase-8) that also leads to apoptosis.[12]

These pathways highlight the complex cellular response to the oxidative stress induced by phthalocyanine-mediated photodynamic therapy.

References

- 1. dhanveenpigments.com [dhanveenpigments.com]

- 2. US4236933A - Process for this compound pigment - Google Patents [patents.google.com]

- 3. US4067881A - Manufacture of polychloro-copper phthalocyanines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor-Targeting Phthalocyanine Photosensitizer for Improving Antitumor Photocytotoxicity | PLOS One [journals.plos.org]

- 9. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Polychlorinated Copper Phthalocyanine

For Researchers, Scientists, and Drug Development Professionals

Polychlorinated copper phthalocyanines (CuPcClₓ) are a class of robust pigments prized for their brilliant green hues and exceptional stability. Their utility extends beyond traditional colorants into advanced applications such as catalysts, chemical sensors, and materials for photodynamic therapy, making their synthesis a topic of significant interest to the scientific community. This technical guide provides an in-depth exploration of the primary synthetic routes to polychlorinated copper phthalocyanine (B1677752), offering detailed experimental protocols, comparative data, and visual representations of the key processes.

Introduction to Polychlorinated Copper Phthalocyanine

Copper phthalocyanine (CuPc) is a macrocyclic compound with a conjugated 18 π-electron system, rendering it highly stable. The introduction of chlorine atoms onto the peripheral benzene (B151609) rings of the phthalocyanine structure dramatically alters its electronic properties and, consequently, its color. The shade of the pigment shifts from blue to green with an increasing number of chlorine atoms; a highly chlorinated molecule with 12 or more chlorine atoms exhibits an intense green color.[1] The theoretical maximum number of chlorine atoms that can be introduced is 16, resulting in perchlorinated copper phthalocyanine (CuPcCl₁₆).[2][3]

The synthesis of these vibrant green pigments can be broadly categorized into two main approaches: the direct chlorination of pre-synthesized copper phthalocyanine and the de novo synthesis from chlorinated precursors. Each method offers distinct advantages and challenges in terms of reaction control, product purity, and scalability.

Synthetic Methodologies

This section details the two primary strategies for synthesizing polychlorinated copper phthalocyanine, providing specific experimental protocols for each.

Direct Chlorination of Copper Phthalocyanine

The direct chlorination of copper phthalocyanine is a widely employed industrial method. This process involves the reaction of copper phthalocyanine with elemental chlorine in a high-temperature medium, which facilitates the substitution of hydrogen atoms on the aromatic rings with chlorine.

A common and effective method for direct chlorination involves the use of a eutectic mixture of aluminum chloride (AlCl₃) and sodium chloride (NaCl) as the reaction medium.[4][5] The molten salt acts as a solvent for both the copper phthalocyanine and the chlorine gas, enabling a homogeneous reaction.

Experimental Protocol: Molten Salt Chlorination [5]

-

Melt Preparation: A melt is prepared by heating a mixture of 1,000 parts of aluminum chloride and 210 parts of sodium chloride to approximately 160°C.

-

Reactant Introduction: The melt is then cooled to a temperature between 90°C and 110°C. 250 parts of copper phthalocyanine are rapidly introduced into the melt with stirring. The introduction of CuPc is an exothermic process, and cooling should be maintained.

-

Chlorination: Chlorine gas is then passed into the reaction mixture. The temperature is gradually raised to 120-160°C. The flow of chlorine is controlled to manage the exothermic reaction.

-

Completion and Work-up: After the desired degree of chlorination is achieved, the reaction mixture is heated to 160-180°C to complete the reaction. The hot melt is then carefully poured into water to decompose the aluminum chloride complex.

-

Isolation and Purification: The precipitated polychlorinated copper phthalocyanine is collected by filtration, washed with water until the filtrate is neutral, and then dried. Further purification can be achieved by treating the crude product with sulfuric acid.

The following diagram illustrates the workflow for the molten salt chlorination process.

References

- 1. WO2016196715A1 - Chlorinated copper phthalocyanine pigments - Google Patents [patents.google.com]

- 2. US2793214A - Chlorinated copper phthalocyanine - Google Patents [patents.google.com]

- 3. US2662085A - Process for preparation of chlorinated copper phthalocyanine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US4067881A - Manufacture of polychloro-copper phthalocyanines - Google Patents [patents.google.com]

Phthalocyanine green CAS number and chemical structure

An In-depth Technical Guide to Phthalocyanine (B1677752) Green

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phthalocyanine Green, a synthetic organic pigment widely utilized across various industries for its exceptional stability and vibrant color. This document details its chemical identity, structural characteristics, synthesis, and analytical protocols, tailored for a scientific audience.

Chemical Identification and Properties

This compound is a chlorinated copper phthalocyanine complex. It is known by several names, including Pigment Green 7 (PG7) and C.I. 74260.[1] Its high stability against acids, alkalis, solvents, heat, and UV radiation makes it a pigment of choice in many demanding applications.[1][2]

Chemical Structure

The core of this compound is a copper phthalocyanine (CuPc) molecule, which features a planar macrocyclic structure composed of four isoindole units linked by nitrogen atoms, with a central copper (II) ion.[3] The vibrant green color is achieved by halogenating the phthalocyanine ring structure. In the most common variant, Pigment Green 7, this involves substituting hydrogen atoms with numerous chlorine atoms.[1] The degree of chlorination can vary, typically ranging from 14 to 16 chlorine atoms, which influences the exact shade of green.[3] The chemical formula is often represented as ranging from C₃₂H₃Cl₁₃CuN₈ to C₃₂HCl₁₅CuN₈.[1][2] A brominated variant, known as Pigment Green 36, also exists, where some chlorine atoms are replaced by bromine.[1]

Physicochemical Data

The following tables summarize key quantitative data for this compound (Pigment Green 7).

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 1328-53-6 | [2][4][5] |

| Alternative CAS | 1328-45-6 | [1] |

| C.I. Name | Pigment Green 7 | [1][6] |

| C.I. Number | 74260 | [1] |

| UNII | BPO9294G4W | [2] |

Table 2: Molecular and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₂Cl₁₆CuN₈ (fully chlorinated) | [2] |

| C₃₂H₃Cl₁₃CuN₈ to C₃₂HCl₁₅CuN₈ (typical range) | [1] | |

| Molecular Weight | ~1092.71 g/mol (for C₃₂HCl₁₅CuN₈) | [4] |

| 1127.15 g/mol (for C₃₂Cl₁₆CuN₈) | [2] | |

| Appearance | Bright green, soft powder | [1][2] |

| Solubility | Insoluble in water and most organic solvents | [1][6] |

| Chlorine Content | 46.9% (for Cl₁₄) to 48.7% (for Cl₁₅) | [7] |

Table 3: Elemental Analysis (Theoretical for C₃₂HCl₁₅CuN₈)

| Element | Percentage | Reference |

| Carbon (C) | 35.17% | [4] |

| Hydrogen (H) | 0.09% | [4] |

| Chlorine (Cl) | 48.66% | [4] |

| Copper (Cu) | 5.82% | [4] |

| Nitrogen (N) | 10.25% | [4] |

Synthesis and Manufacturing

The industrial production of this compound involves the chlorination of copper phthalocyanine blue.[6][8] This process transforms the blue pigment into the stable green variant.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. Phthalocyanine_Green_G [chemeurope.com]

- 2. This compound G - Wikipedia [en.wikipedia.org]

- 3. Phthalo Green Pigment: Structure and Properties - Ranbar Pigment [ranbarr.com]

- 4. medkoo.com [medkoo.com]

- 5. SID 135298315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cs.zeyachem.net [cs.zeyachem.net]

- 7. Phthalo Green: How Can You Tell If It's Always the Same? - Paper, Film & Foil Converter [pffc-online.com]

- 8. zeyachem.net [zeyachem.net]

Spectroscopic Properties of Phthalocyanine Green: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalocyanine (B1677752) Green is a synthetic organic pigment belonging to the phthalocyanine dye family. Primarily used in industrial applications such as inks, coatings, and plastics, its robust chemical and physical properties, including high thermal stability and lightfastness, make it a subject of interest in materials science.[1] This technical guide provides an in-depth overview of the spectroscopic properties of the two most common forms of Phthalocyanine Green: Pigment Green 7 (PG 7) and Pigment Green 36 (PG 36).

Pigment Green 7 is a chlorinated copper phthalocyanine, while Pigment Green 36 is a brominated and chlorinated copper phthalocyanine.[2][3] The degree and type of halogenation significantly influence the pigment's color and spectroscopic characteristics.[2] This guide will detail their absorption, fluorescence, and vibrational spectroscopic properties, along with the experimental protocols for their characterization.

Spectroscopic Data

The quantitative spectroscopic data for this compound pigments are summarized below. It is important to note that these pigments are largely insoluble in common organic solvents, which makes obtaining solution-state spectroscopic data challenging. Much of the available data is from solid-state measurements or in harsh solvents like concentrated sulfuric acid.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectra of phthalocyanines are characterized by two main absorption regions: the Soret band (or B band) in the near-UV region (around 300-400 nm) and the Q-band in the visible region (around 600-700 nm). The Q-band is responsible for the intense color of these compounds.

| Pigment | Solvent/Matrix | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) | Reference(s) |

| Pigment Green 7 | Polyethylene terephthalate (B1205515) (PET) | 400-460 nm, 580-720 nm | Not reported | |

| Conc. H₂SO₄ (bromine-free types) | ~820 nm, ~860 nm | Not reported | ||

| Pigment Green 36 | Conc. H₂SO₄ (chlorinated-brominated) | ~830-840 nm, ~875-885 nm | Not reported | |

| Related Compound: ZnPc | Dimethylformamide (DMF) | 343 nm, 669 nm | 6.978 × 10⁴ M⁻¹cm⁻¹, 2.766 × 10⁵ M⁻¹cm⁻¹ | [1] |

| Related Compound: α-CuPc | Aqueous/CH₃CN | 616 nm | ~2.1 × 10⁴ M⁻¹cm⁻¹ | [4] |

Fluorescence Spectroscopy

Copper phthalocyanines, including PG 7 and PG 36, are known to be very weakly fluorescent. The paramagnetic nature of the Cu(II) ion promotes intersystem crossing to the triplet state, which quenches fluorescence. For comparison, data for a related, more fluorescent phthalocyanine compound is provided.

| Compound | Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) | Reference(s) |

| Pigment Green 7/36 | - | - | - | Very low (not typically reported) | Not reported | |

| Related Compound: Metal-free Phthalocyanine (H₂Pc) | Chloronaphthalene | 635 nm | ~700 nm | 0.6 | Not reported | [5] |

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy is a powerful tool for the identification and characterization of this compound pigments.

| Pigment | Technique | Key Peak Positions (cm⁻¹) | Reference(s) |

| Pigment Green 7 | Raman | 677, 1439, 1533 | |

| IR | Characteristic peaks in the 500-1700 cm⁻¹ range, C-H stretch at 2919 cm⁻¹ | ||

| Pigment Green 36 | Raman | Spectra available in IRUG database | |

| IR | Spectra available in SpectraBase | [6] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound pigments. Instrument-specific parameters should be optimized by the user.

UV-Visible Absorption Spectroscopy

Objective: To measure the absorption spectrum of this compound and determine its absorption maxima.

Methodology:

-

For Solution-State Analysis (if soluble in a specific solvent):

-

Sample Preparation: Prepare a dilute solution of the pigment in a suitable solvent (e.g., chloronaphthalene, concentrated sulfuric acid). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching cuvette with the sample solution.

-

Scan a baseline with the solvent-filled cuvettes in both beams.

-

Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum over a desired wavelength range (e.g., 300-900 nm).

-

-

-

For Solid-State Analysis (in a polymer film):

-

Sample Preparation: Disperse the pigment in a polymer matrix and cast a thin film on a transparent substrate (e.g., quartz slide).

-

Instrumentation: Use a UV-Vis spectrophotometer with a solid-state sample holder.

-

Data Acquisition:

-

Use a blank substrate as a reference.

-

Acquire the absorption spectrum of the pigment-containing film.

-

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the pigment as described for UV-Vis spectroscopy. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Determine the λmax from the absorption spectrum and set this as the excitation wavelength.

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

-

To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) that absorbs at a similar wavelength can be used, following the comparative method.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum for molecular structure identification.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the dry pigment powder with potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the pigment powder directly on the ATR crystal.

-

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum (of the empty sample compartment or the clean ATR crystal).

-

Acquire the sample spectrum. The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum for fingerprint identification.

Methodology:

-

Sample Preparation: Place a small amount of the pigment powder on a microscope slide or in a sample holder.

-

Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm).

-

Data Acquisition:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum. The data is presented as intensity versus Raman shift (cm⁻¹).

-

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound pigments.

Caption: Spectroscopic analysis workflow for this compound.

Conclusion

The spectroscopic properties of this compound pigments are dictated by their highly conjugated macrocyclic structure and the nature of their halogen substituents. While UV-Visible and vibrational spectroscopies are effective for characterization and identification, fluorescence is largely quenched by the central copper atom. The insolubility of these pigments in common solvents presents a significant challenge for solution-state analysis, often necessitating solid-state techniques. The data and protocols presented in this guide provide a comprehensive foundation for researchers and scientists working with these robust and industrially significant pigments.

References

- 1. researchgate.net [researchgate.net]

- 2. US2793214A - Chlorinated copper phthalocyanine - Google Patents [patents.google.com]

- 3. greenparadisepigments.com [greenparadisepigments.com]

- 4. Phthalocyanine blue in aqueous solutions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11139G [pubs.rsc.org]

- 5. omlc.org [omlc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Electronic Transitions in Phthalocyanine Green Molecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic transitions inherent to Phthalocyanine (B1677752) Green molecules. It details their spectroscopic properties, the factors influencing their electronic behavior, and their application in therapeutic contexts such as photodynamic therapy. The content is structured to serve as a critical resource for professionals engaged in research, chemical sciences, and pharmaceutical development.

Introduction to Phthalocyanine Green

This compound, commonly known as Pigment Green 7 (PG7), is a synthetic organic pigment belonging to the phthalocyanine dye family.[1] Structurally, it is a complex of copper (II) with a chlorinated phthalocyanine macrocycle.[2] The synthesis involves the chlorination of copper phthalocyanine (Phthalocyanine Blue), where hydrogen atoms on the aromatic rings are substituted with chlorine atoms.[1][3] The number of chlorine atoms typically ranges from 13 to 15.[2] This extensive chlorination is responsible for the molecule's distinct green color and shifts its electronic absorption spectrum compared to its blue precursor.[2] this compound is renowned for its exceptional stability, being highly resistant to heat, acids, alkalis, solvents, and UV radiation.[2][3]

The unique optical and electrochemical properties of phthalocyanines stem from their extended 18π-electron aromatic system.[4][5] These properties make them valuable in a wide array of applications, including as photosensitizers in photodynamic therapy (PDT), a field of significant interest in drug development.[5][6]

Core Electronic Transitions and Spectroscopic Properties

The electronic absorption spectra of phthalocyanines are governed by π-π* transitions within the macrocycle and are well-described by Gouterman's four-orbital model.[7] These spectra are characterized by two primary absorption bands:

-

The Q-band: An intense, sharp absorption band in the visible region, typically between 600-800 nm.[8][9] This band arises from the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) (a₁ᵤ → e₉).[7] The Q-band is the most sensitive to structural modifications of the molecule and is critical for applications like PDT that require light absorption in the red or near-infrared region for deeper tissue penetration.[8][10]

-

The B-band (or Soret band): A second, broader band located in the ultraviolet region, around 300-400 nm.[8][9] This band originates from transitions from deeper π-orbitals to the LUMO (a₂ᵤ, b₂ᵤ → e₉).[7]

The presence of strongly electronegative chlorine atoms in this compound G shifts these absorption bands relative to the parent copper phthalocyanine.[2]

The following tables summarize key quantitative data for phthalocyanine molecules. Note that data for the parent copper phthalocyanine (CuPc) and zinc phthalocyanine (ZnPc) are included as they are structurally similar and widely studied references.

Table 1: UV-Vis Absorption Data for Phthalocyanine Molecules

| Compound | Solvent | B-band λmax (nm) | Q-band λmax (nm) | Molar Extinction Coefficient (ε) at Q-band (M⁻¹cm⁻¹) | Reference(s) |

|---|---|---|---|---|---|

| Copper Phthalocyanine (CuPc) | Dioxane | ~300 | ~700 | Not Specified | |

| Zinc Phthalocyanine (ZnPc) | DMF | 343 | 669 | 2.766 x 10⁵ | [11] |

| Zinc Phthalocyanine (ZnPc) | Pyridine | ~350 | 674 | 2.818 x 10⁵ | [12] |

| Unsubstituted Phthalocyanine (Pc) | Chloronaphthalene | ~350 | 698.5 | 1.62 x 10⁵ | [13] |

| Substituted ZnPcs | PGMEA | Not Specified | 682 - 712 | > 1.6 x 10⁵ |[14] |

Table 2: Fluorescence Properties of Phthalocyanine Molecules

| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Reference(s) |

|---|---|---|---|---|---|

| Unsubstituted Phthalocyanine (Pc) | Chloronaphthalene | 635 | ~705 | 0.6 | [13] |

| Unsubstituted Phthalocyanine (Pc) | Toluene | Not Specified | Not Specified | 0.67 | [13] |

| Zinc Phthalocyanine (ZnPc) | Pyridine | 650 | ~680 | 0.3 | [12] |

| Zinc Phthalocyanine (ZnPc) | DMSO | Not Specified | Not Specified | 0.20 |[15] |

Factors Influencing Electronic Transitions

The electronic properties of this compound are highly sensitive to its molecular environment and structure.

Due to their planar aromatic structure, phthalocyanine molecules have a strong tendency to self-associate or aggregate in solution, particularly in polar solvents.[16] This aggregation significantly alters the electronic absorption spectra.[17][18]

-

H-aggregation (face-to-face): Leads to a blue-shift (hypsochromic shift) of the Q-band.[19]

-

J-aggregation (edge-to-edge): Leads to a red-shift (bathochromic shift) of the Q-band.

Aggregation can decrease the efficiency of processes like PDT by providing non-radiative decay pathways for the excited state.[19] Introducing bulky substituents on the periphery of the phthalocyanine ring is a common strategy to inhibit this aggregation.[14][19]

The polarity of the solvent can influence the position and intensity of the absorption bands, a phenomenon known as solvatochromism. In polar environments, the aggregation process is often more intense, leading to a reduction in the Q-band intensity and a spectral shift.[16][20]

Application in Drug Development: Photodynamic Therapy (PDT)

Phthalocyanines are excellent second-generation photosensitizers for PDT, a non-invasive cancer treatment.[6][21] The therapy involves the administration of a photosensitizer, which is then activated by light of a specific wavelength to produce reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), that induce cell death.[10][21]

The mechanism involves two key photochemical processes:

-

Type I: The excited photosensitizer reacts directly with a substrate to produce free radicals.

-

Type II: The excited photosensitizer in its triplet state transfers energy directly to ground-state molecular oxygen (³O₂) to generate highly cytotoxic singlet oxygen (¹O₂). The Type II mechanism is generally considered dominant in PDT.

The strong Q-band absorption of this compound in the 670-700 nm range is highly advantageous for PDT, as light in this "optical window" can penetrate deeper into biological tissues.[10]

Experimental Protocols

Accurate characterization of the electronic transitions in this compound requires precise spectroscopic measurements.

This protocol outlines the standard procedure for measuring the absorbance spectrum of a phthalocyanine solution.

-

Sample Preparation:

-

Accurately weigh a small amount of the phthalocyanine compound.

-

Dissolve the compound in a suitable, high-purity spectroscopic grade solvent (e.g., DMF, Dioxane, Pyridine) to prepare a stock solution of known concentration.[11][12] Phthalocyanines are often poorly soluble in water, but soluble in many organic solvents.[8]

-

Perform serial dilutions to prepare a series of solutions with concentrations typically in the range of 1x10⁻⁶ to 1x10⁻⁵ M.[11] The final concentration should yield an absorbance maximum in the range of 0.1 to 1.0 to ensure adherence to the Beer-Lambert law.

-

-

Instrument Setup:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Fill a pair of matched 1 cm pathlength quartz cuvettes, one with the pure solvent (reference) and one with the sample solution.

-

Set the desired spectral range (e.g., 250-900 nm).

-

Configure instrument parameters: scan rate (e.g., 100-200 nm/min), data interval (e.g., 0.25-1.0 nm), and spectral bandwidth (e.g., 1.0 nm).[12][13]

-

-

Data Acquisition and Analysis:

-

Perform a baseline correction with the solvent-filled cuvette in both beams.

-

Place the sample cuvette in the sample beam and acquire the absorption spectrum.

-

Identify the λmax values for the B-band and Q-band.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl), where A is absorbance, c is concentration (mol/L), and l is pathlength (cm).

-

This protocol details the measurement of fluorescence emission spectra and the determination of quantum yields.

-

Sample Preparation:

-

Instrument Setup:

-

Use a spectrofluorometer.

-

Select an excitation wavelength, usually at or near the Q-band absorption maximum.

-

Set the excitation and emission monochromator slit widths (e.g., defining a spectral bandwidth of 4-5 nm).[13]

-

Set the scan range for emission, starting at a wavelength slightly longer than the excitation wavelength to avoid scattered light.

-

-

Data Acquisition:

-

Acquire the emission spectrum of the sample.

-

Acquire the emission spectrum of the pure solvent (blank) to subtract any background signal.

-

The acquired spectra should be corrected for the wavelength-dependent sensitivity of the instrument's detector and grating.[13]

-

-

Quantum Yield (ΦF) Determination (Comparative Method):

-

Select a standard compound with a known quantum yield that absorbs and emits in a similar spectral region (e.g., unsubstituted ZnPc, ΦF = 0.20 in DMSO).[15][22]

-

Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r denote the sample and reference, respectively.[22]

-

References

- 1. zeyachem.net [zeyachem.net]

- 2. This compound G - Wikipedia [en.wikipedia.org]

- 3. This compound - ColourLex [colourlex.com]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Zinc phthalocyanine, [ZnPc] [omlc.org]

- 13. omlc.org [omlc.org]

- 14. researchgate.net [researchgate.net]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 16. Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of aggregation on the structures and excited-state absorption for zinc phthalocyanine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phthalocyanine Green Derivatives and their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phthalocyanine (B1677752) green derivatives, focusing on their synthesis, key properties, and applications, particularly in the realm of drug development. Phthalocyanine green, a synthetic pigment, and its derivatives are gaining increasing attention for their potential as photosensitizers in photodynamic therapy (PDT) due to their strong absorption in the near-infrared region and high efficiency in generating reactive oxygen species.

Introduction to this compound and its Derivatives

This compound G, also known as Pigment Green 7, is a copper(II) complex of a chlorinated phthalocyanine.[1] The core structure is a phthalocyanine, a large, aromatic macrocyclic organic compound. The vibrant green color arises from the extensive chlorination of the phthalocyanine blue precursor. The number of chlorine atoms typically ranges from 13 to 15, with the chemical formula often represented as C₃₂H₃Cl₁₃CuN₈ to C₃₂HCl₁₅CuN₈.[1][2] This high degree of halogenation shifts the absorption spectrum of the parent copper phthalocyanine to longer wavelengths.[1]

This compound is renowned for its exceptional stability, demonstrating resistance to acids, alkalis, solvents, heat, and ultraviolet radiation.[1][2] While the parent compound is largely insoluble in water and most organic solvents, a key area of research focuses on the synthesis of functionalized derivatives with improved solubility and tailored photophysical properties for specific applications.[3]

Derivatives of this compound are not limited to chlorinated species. Brominated derivatives, such as Pigment Green 36, are also commercially important, where some chlorine atoms are replaced by bromine.[2] Furthermore, a vast array of derivatives can be synthesized by introducing various functional groups to the periphery or at axial positions of the phthalocyanine macrocycle. These modifications are crucial for tuning the molecule's electronic properties, solubility, and biological activity.

General Synthesis Methodologies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the halogenation of a pre-formed phthalocyanine core and the cyclotetramerization of substituted phthalic acid precursors.

Halogenation of Copper Phthalocyanine

The most common industrial method for producing this compound G is the direct chlorination of copper phthalocyanine (Phthalocyanine Blue).[1][3]

General Reaction:

Cu(C₃₂H₁₆N₈) + nCl₂ → Cu(C₃₂H₁₆₋ₙClₙ) + nHCl

This reaction is typically carried out in a molten salt mixture, such as aluminum chloride and sodium chloride, at elevated temperatures, with chlorine gas bubbled through the mixture.[2][4] The degree of chlorination can be controlled by the reaction time and temperature.[4] Achieving the final 15th and 16th chlorinations can be challenging.[1]

Synthesis of Peripherally and Non-Peripherally Substituted Derivatives

For research and drug development purposes, more precise control over the structure and functionality of the phthalocyanine derivative is often required. This is achieved by synthesizing the macrocycle from functionalized precursors, most commonly phthalonitriles.

A general approach involves the cyclotetramerization of a substituted phthalonitrile (B49051) in the presence of a metal salt (e.g., zinc acetate) and a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a high-boiling solvent like n-pentanol.

This method allows for the introduction of a wide variety of functional groups at the peripheral or non-peripheral positions of the phthalocyanine ring, thereby enabling fine-tuning of its properties.

Quantitative Data Summary

The photophysical and photochemical properties of phthalocyanine derivatives are critical for their application in areas like photodynamic therapy. The following tables summarize key quantitative data for a selection of phthalocyanine derivatives.

Table 1: Photophysical Properties of Selected Zinc Phthalocyanine Derivatives in DMSO

| Compound | Q-band λmax (nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Unsubstituted ZnPc | 670-700 | 0.20 | 0.67 | [5][6] |

| Octa-substituted ZnPc derivative | ~700 | 0.090 | 0.83 | [5] |

| Tetra-substituted ZnPc derivative 1 | - | - | 0.60 - 0.72 | [7] |

| Tetra-substituted ZnPc derivative 2 | - | 0.26 - 0.38 | - | [7] |

Table 2: Solubility of Selected Phthalocyanine Derivatives

| Compound | Solvent | Solubility | Reference |

| Unsubstituted Metal Phthalocyanines | Common organic solvents | Very low | [8] |

| Fluorinated Zinc Phthalocyanine (F16PcZn) | Ethanol | ~0.6 mg/mL | [9][10] |

| Fluorinated Zinc Phthalocyanine (F64PcZn) | Ethanol | ~10 mg/mL | [9][10] |

| Peripherally Substituted Tin(II) Phthalocyanine | DMSO, DMF, THF, Toluene | Very Soluble | [8] |

Experimental Protocols

Example Protocol: Synthesis of Chlorinated Copper Phthalocyanine

This protocol is a synthesis derived from patent literature and should be adapted and optimized for laboratory conditions.

Materials:

-

Copper phthalocyanine

-

Chlorsulfonic acid

-

Sulfur dichloride

-

Antimony trichloride

-

Chlorine gas

Procedure:

-

In a suitable reaction vessel, charge 3 parts by weight of copper phthalocyanine into 41 parts by weight of chlorsulfonic acid.[11]

-

Add 1.5 parts by weight of sulfur dichloride and 0.15 parts by weight of antimony trichloride.[11]

-

Bubble chlorine gas through the reaction mixture at 30°C for two hours.[11]

-

Gradually raise the temperature to 110°C over a period of four hours.[11]

-

Cool the reaction mass to 60°C.[11]

-

Carefully "drown" the reaction mass by slowly adding it to 410 parts of water at room temperature with vigorous stirring to precipitate the product.[11]

-

Filter the green pigment, wash thoroughly with water until the filtrate is neutral, and dry to obtain the chlorinated copper phthalocyanine.[11]

Example Protocol: Synthesis of a Peripherally Substituted Zinc Phthalocyanine

This protocol is a generalized procedure based on common laboratory practices for the synthesis of substituted phthalocyanines.

Materials:

-

4-Substituted phthalonitrile

-

Anhydrous zinc acetate (B1210297) (Zn(OAc)₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

n-Pentanol

Procedure:

-

To a round-bottom flask, add the 4-substituted phthalonitrile (4 equivalents), anhydrous zinc acetate (1 equivalent), and a catalytic amount of DBU.[12]

-

Add dry n-pentanol as the solvent.[12]

-

Heat the mixture to reflux (approximately 138°C) under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours.[12]

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel. The eluent system will depend on the polarity of the substituents but a mixture of dichloromethane (B109758) and methanol (B129727) is often a good starting point.[12]

-

Collect the fractions containing the desired product and remove the solvent to yield the pure peripherally substituted zinc phthalocyanine.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Phthalocyanine-Mediated Photodynamic Therapy (PDT)

Phthalocyanine derivatives are effective photosensitizers for PDT. Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can induce cell death through apoptosis or necrosis. The intrinsic pathway of apoptosis is a common mechanism, which involves the mitochondria and a cascade of enzymes called caspases.[13]

Experimental Workflow: Synthesis and Characterization of Phthalocyanine Derivatives

The development of new phthalocyanine derivatives for applications in drug development requires a systematic workflow that includes synthesis, purification, and thorough characterization of the compounds.

This comprehensive approach ensures that newly synthesized phthalocyanine derivatives are well-characterized, and their potential for applications such as photodynamic therapy can be accurately assessed.

References

- 1. Peripherally Crowded Cationic Phthalocyanines as Efficient Photosensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Series of Asymmetrical Phthalocyanines: Synthesis and Near Infrared Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Porphyrins and Phthalocyanines for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, photophysics, and photochemistry of peripherally substituted tetrakis(quinolinylethylenephenoxy)-substituted zinc(ii) phthalocyanines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US2662085A - Process for preparation of chlorinated copper phthalocyanine - Google Patents [patents.google.com]

- 12. Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability of copper Phthalocyanine green

An In-depth Technical Guide to the Thermal Stability of Copper Phthalocyanine (B1677752) Green (Pigment Green 7)

Introduction

Copper Phthalocyanine Green, commonly known as Pigment Green 7 (PG7) or C.I. 74260, is a synthetic organic pigment prized for its brilliant bluish-green hue, exceptional lightfastness, and chemical inertness.[1] Its molecular structure, a copper complex of polychlorinated phthalocyanine, imparts significant stability, making it a preferred choice for demanding applications in plastics, coatings, inks, and automotive finishes where high processing temperatures and long-term durability are required.[2] This guide provides a comprehensive technical overview of the thermal stability of Copper this compound, detailing its decomposition characteristics, analytical methodologies, and the key factors that influence its performance at elevated temperatures.

The chemical formula for PG7 typically ranges from C₃₂H₃Cl₁₃CuN₈ to C₃₂HCl₁₅CuN₈, reflecting variations in the degree of chlorination.[3] This high level of chlorination is a primary contributor to its robust thermal and chemical resistance.[2]

Quantitative Thermal Stability Data

The thermal stability of Copper this compound can vary based on its specific grade, the degree of halogenation, the surrounding matrix (e.g., polymer), and the atmosphere. The following tables summarize key quantitative data from various studies.

Table 1: General Thermal Stability Limits for this compound Pigments

| Pigment Type | Matrix / Conditions | Reported Stability Temperature (°C) | Notes |

| Pigment Green 7 | General Use | 200 - 250°C | Significant color change may occur above this range.[4] |

| Pigment Green 7 | Technical Specification | 200°C | Stated heat stability from a technical data sheet.[5] |

| Pigment Green 7 | Technical Specification | Stable up to 280°C (for 10 minutes) | Data from a specific manufacturer.[6] |

| Pigment Green 7 | In Polystyrene, ABS | Up to 300°C | Higher stability observed when incorporated into specific polymers.[7] |

| Pigment Green 36 | General Use | 300 - 320°C | Bromo-chlorinated variant, showing enhanced heat resistance over PG7.[4] |

Table 2: Thermal Decomposition Data from Thermogravimetric Analysis (TGA)

| Material | Atmosphere | Max. Decomposition Temp. (PDTmax) | Char Yield (at 800°C) | Notes |

| Copper Phthalocyanine Sheet Polymer | Air | 525°C | Not Reported | Demonstrates the inherent stability of the phthalocyanine macrocycle. |

| Copper Phthalocyanine Sheet Polymer | Nitrogen | 760°C | 91% | Shows significantly higher stability in an inert atmosphere.[8] |

Thermal Degradation Mechanisms and Pathways

The thermal decomposition of Copper this compound is a complex process involving the breakdown of the macrocyclic structure and the release of various fragments. The specific pathway depends on the temperature, atmosphere, and presence of other reactive species.

High-Temperature Inert Pyrolysis

Under an inert atmosphere (e.g., nitrogen), the degradation of the phthalocyanine ring begins at very high temperatures. The process is characterized by the cleavage of bonds within the macrocycle.

-

> 450°C: Decomposition of the central metal-nitrogen coordination centers (M–N₄) can occur, leading to the evolution of nitrogen-containing gases such as ammonia (B1221849) (NH₃), nitrogen (N₂), and hydrogen cyanide (HCN).[8]

-

> 700°C: More extensive fragmentation occurs. For Pigment Green 7, the high chlorine content leads to the formation of volatile products like cyanogen (B1215507) chloride (ClCN) and various other halogenated aromatic compounds.[9][10]

Degradation in the Presence of Peroxides

In polymer processing, the presence of radical initiators like dicumyl peroxide can lead to discoloration at temperatures lower than the pigment's intrinsic decomposition point. The mechanism involves radical attack on the phthalocyanine structure.

-

Peroxide Decomposition: Dicumyl peroxide thermally decomposes to form free radicals.

-

Radical Attack: These highly reactive radicals attack the C-N single and double bonds within the phthalocyanine macrocycle.

-

Structure Cleavage: This attack destroys the chromophore, leading to the formation of colorless precursor compounds such as phthalamide (B166641) and phthalic acid, resulting in discoloration of the polymer.[11]

Experimental Protocols

The thermal stability of PG7 is primarily evaluated using Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the standard method for determining decomposition temperatures.[12]

-

Objective: To determine the onset temperature of decomposition, the temperature of maximum weight loss, and the residual mass at the end of the analysis.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, furnace, and gas flow controller.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry pigment powder into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere: Purge the furnace with the desired gas (typically nitrogen for inert conditions or air for oxidative conditions) at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C or 1000°C).

-

-

Data Analysis: Plot the sample mass (or mass %) as a function of temperature. The resulting TGA curve is analyzed to identify the temperatures at which significant weight loss events occur. The first derivative of this curve (DTG) helps to pinpoint the temperatures of the fastest decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the specific chemical fragments produced when a material is thermally decomposed.[13][14]

-

Objective: To identify the volatile and semi-volatile organic compounds released from the pigment upon thermal degradation, providing insight into the decomposition mechanism.

-

Instrumentation: A pyrolysis unit directly coupled to the injector of a gas chromatograph, which is in turn connected to a mass spectrometer.

-

Methodology:

-

Sample Preparation: Place a small amount of the pigment (typically 50-200 µg) into a pyrolysis sample cup or tube.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 700°C) in the pyrolysis unit, causing thermal fragmentation. A range of temperatures, from 300°C to 800°C, can be used to study how the degradation products change with temperature.[9][10]

-

Chromatographic Separation: The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column. The compounds are separated based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometric Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the fragments based on their mass-to-charge ratio.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to the separated pyrolysis products. The mass spectrum of each peak is analyzed and compared to spectral libraries (e.g., NIST) to identify the chemical structure of the degradation products.

-

Factors Influencing Thermal Stability

Several factors can influence the thermal performance of Copper this compound. Understanding these is critical for optimizing its use in various applications.

-

Degree and Type of Halogenation: The stability of the pigment is directly related to the halogen atoms substituted on the phthalocyanine ring. The high degree of chlorination in PG7 is a key reason for its stability. Bromo-chlorinated versions like Pigment Green 36 exhibit even greater thermal resistance.[1][4]

-

Atmosphere: Copper this compound is significantly more stable in an inert (oxygen-free) atmosphere like nitrogen compared to an oxidative atmosphere like air.[8] Oxidative degradation typically occurs at lower temperatures.

-

Particle Size and Crystal Structure: In general, pigments with larger particle sizes have a smaller surface-area-to-volume ratio, which can make them less susceptible to heat-induced degradation.[4] Furthermore, a more stable crystal lattice enhances resistance to thermal effects.

-

Purity: The presence of impurities from the synthesis process can potentially lower the overall thermal stability of the pigment.

-

Polymer Matrix/Binder: The polymer or resin in which the pigment is dispersed can affect its stability. Some polymers can protect the pigment, allowing it to withstand higher processing temperatures than its nominal rating, as seen with PG7 in ABS and polystyrene.[7] Conversely, interactions with certain polymer additives or degradation products can accelerate pigment breakdown.

References

- 1. tingeblends.com [tingeblends.com]

- 2. Pigment Green 7 its Advantages and uses [veeraco.com]

- 3. scribd.com [scribd.com]

- 4. What are the heat resistance properties of green pigments? - Blog [pigment-dye.com]

- 5. advaityadyechem.co.in [advaityadyechem.co.in]

- 6. Kunder Chemicals Pvt Ltd [pigmentgreen.com]

- 7. C.I. Pigment Green 7 [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrolysis gas chromatography mass spectrometry of two green phthalocyanine pigments and their identification in paint systems [agris.fao.org]

- 10. Pyrolysis gas chromatography mass spectrometry of two green phthalocyanine pigments and their identification in paint systems [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 13. researchgate.net [researchgate.net]

- 14. Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Phthalocyanine Green in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Phthalocyanine (B1677752) Green, also known as Pigment Green 7 (PG7), in organic solvents. A thorough understanding of its solubility is crucial for formulation, dispersion, and application in diverse fields such as coatings, plastics, and inks.

Phthalocyanine Green G is a synthetic organic pigment derived from the chlorination of copper phthalocyanine.[1][2] It is a complex of copper(II) with a chlorinated phthalocyanine molecule.[2][3] The chemical formula for the fully chlorinated version is C₃₂Cl₁₆CuN₈, though in practice, it is typically a mixture with a degree of chlorination ranging from 13 to 15 chlorine atoms per molecule.[2][4] This high degree of halogenation and the stable macrocyclic structure are primary contributors to its chemical inertness and general lack of solubility.

Core Finding: General Insolubility

A defining characteristic of this compound is its very low solubility in water and most common organic solvents.[1][2][3][5][6][7] This property is advantageous for many of its applications, as it prevents the pigment from migrating or "bleeding" within a material.[3] Due to this inherent insolubility, quantitative solubility data in conventional organic solvents is scarce in publicly available literature. The pigment's stability extends to resistance against acids, alkalis, heat, and ultraviolet radiation.[2][3]

While generally insoluble, some niche solvent systems can dissolve phthalocyanines. For instance, unsubstituted metal phthalocyanines can show some solubility in acids like concentrated sulfuric acid, where the pigment protonates, or in high-boiling point, polar aprotic solvents, though this is not always the case for the highly chlorinated this compound.[8]

Quantitative Solubility Data

The most notable exception to the general insolubility of this compound is its dissolution in supercritical fluids. Research has been conducted to measure its solubility in supercritical carbon dioxide (SC-CO₂), which is relevant for advanced processing techniques like nanoparticle production.[9][10]

Below is a summary of the available quantitative solubility data for this compound in supercritical CO₂.

| Temperature (K) | Pressure (bar) | Mole Fraction (x 10⁻⁵) |

| 308.15 | 100 | 0.01 |

| 308.15 | 120 | 0.08 |

| 308.15 | 150 | 0.29 |

| 308.15 | 200 | 1.12 |

| 308.15 | 250 | 2.89 |

| 308.15 | 300 | 6.11 |

| 308.15 | 350 | 10.98 |

| 318.15 | 120 | 0.03 |

| 318.15 | 150 | 0.19 |

| 318.15 | 200 | 0.98 |

| 318.15 | 250 | 2.75 |

| 318.15 | 300 | 5.89 |

| 318.15 | 350 | 10.55 |

| 328.15 | 150 | 0.11 |

| 328.15 | 200 | 0.81 |

| 328.15 | 250 | 2.55 |

| 328.15 | 300 | 5.51 |

| 328.15 | 350 | 10.01 |

| 338.15 | 200 | 0.69 |

| 338.15 | 250 | 2.31 |

| 338.15 | 300 | 5.09 |

| 338.15 | 350 | 9.89 |

| Data sourced from: Solubility measurement of a pigment (this compound) in supercritical carbon dioxide: Experimental correlations and thermodynamic modeling.[9] |

Experimental Protocol for Solubility Determination

Given the lack of readily available data for organic solvents, researchers may need to determine the solubility of this compound experimentally. The following is a generalized protocol for determining the solubility of a sparingly soluble pigment like this compound in a given organic solvent using UV-Vis spectrophotometry.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound pigment powder

-

Solvent of interest (e.g., N-Methyl-2-pyrrolidone, Dimethylformamide, Toluene)

-

Spectrophotometer capable of UV-Vis measurements

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, solvent-compatible)

-

Analytical balance

Methodology:

-

Preparation of Calibration Curve: a. Prepare a stock solution of this compound in a solvent where it has at least minimal, measurable solubility (e.g., concentrated sulfuric acid, followed by careful dilution, or a high-boiling point solvent if one can be found). If no such solvent exists, this method is not applicable and gravimetric analysis would be required. b. Perform a series of dilutions of the stock solution to create standards of known concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound (typically in the 600-750 nm range). d. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert Law.

-

Sample Preparation for Saturation: a. Add an excess amount of this compound powder to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation. b. Place the sealed container in a thermostatically controlled shaker set to the desired experimental temperature. c. Agitate the mixture for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by taking measurements at different time points until the concentration in the supernatant remains constant.

-

Sample Analysis: a. After the equilibration period, allow the suspension to settle. b. Carefully extract a sample of the supernatant. c. Centrifuge the sample at high speed to pellet any remaining suspended particles. d. Filter the supernatant through a 0.2 µm syringe filter to remove any fine particulates. This step is critical to avoid artificially high absorbance readings from scattered light. e. Measure the absorbance of the clear, saturated solution at λ_max. f. If the absorbance is too high, perform a precise dilution of the saturated solution to bring the absorbance within the linear range of the calibration curve.

-

Calculation of Solubility: a. Using the measured absorbance and the equation from the calibration curve, calculate the concentration of this compound in the (diluted) saturated solution. b. If a dilution was performed, multiply the result by the dilution factor to determine the concentration of the original saturated solution. c. The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

Visualizations

Conceptual Factors Influencing Phthalocyanine Solubility

Caption: Factors influencing the solubility of phthalocyanine pigments.

Experimental Workflow for Solubility Measurement